7,14-dimethylnaphtho[1,2-b]phenanthrene
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Overview
Description
7,14-dimethylnaphtho[1,2-b]phenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H18 and a molecular weight of 306.4 g/mol . This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-dimethylnaphtho[1,2-b]phenanthrene typically involves the alkylation of dibenz(a,h)anthracene with methyl groups at the 7 and 14 positions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the alkylation process .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,14-dimethylnaphtho[1,2-b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 7,14-dimethylnaphtho[1,2-b]phenanthrene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is used to study the mechanisms of carcinogenesis and the effects of PAHs on living organisms .
Medicine: While not used therapeutically, this compound is employed in medical research to understand the pathways of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: The compound is also studied for its role in environmental pollution, particularly in the context of industrial emissions and their impact on human health .
Mechanism of Action
The carcinogenic effects of 7,14-dimethylnaphtho[1,2-b]phenanthrene are primarily due to its ability to form DNA adducts, which can lead to mutations and ultimately cancer . The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing structural changes and disruptions in normal cellular processes . The molecular targets include various enzymes involved in the metabolic activation and detoxification of PAHs .
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Dibenzo(a,h)anthracene: The parent compound without the methyl groups.
Dibenzo(g,p)chrysene: A structurally related PAH with different carcinogenic potential.
Uniqueness: 7,14-dimethylnaphtho[1,2-b]phenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. The presence of methyl groups at the 7 and 14 positions creates steric hindrance, affecting the compound’s interactions with enzymes and DNA .
Properties
CAS No. |
35335-07-0 |
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Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-19-13-11-18-8-4-6-10-22(18)24(19)16(2)20-14-12-17-7-3-5-9-21(17)23(15)20/h3-14H,1-2H3 |
InChI Key |
KFOMXRLGNXVJPI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Synonyms |
7,14-dimethyldibenz(a,h)anthracene 7,14-dimethyldibenzo(a,h)anthracene 7,14-DMDBA |
Origin of Product |
United States |
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